molecular formula C16H24O B1375184 3-(4-Tert-butylphenyl)cyclohexan-1-ol CAS No. 1432678-75-5

3-(4-Tert-butylphenyl)cyclohexan-1-ol

Cat. No.: B1375184
CAS No.: 1432678-75-5
M. Wt: 232.36 g/mol
InChI Key: VBAQVFCZCXSCIR-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)cyclohexan-1-ol is a chiral compound with the molecular formula C18H28O. It is a white crystalline solid known for its various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Scientific Research Applications

3-(4-Tert-butylphenyl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its anti-inflammatory and analgesic properties.

    Medicine: Potential therapeutic agent for treating pain and inflammation.

    Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)cyclohexan-1-ol typically involves the reduction of 4-tert-butylcyclohexanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reduction reactions using efficient and cost-effective reducing agents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of cyclohexane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: 4-tert-Butylcyclohexanone.

    Reduction: Cyclohexane derivatives.

    Substitution: Chlorinated cyclohexane derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexanone: A precursor in the synthesis of 3-(4-Tert-butylphenyl)cyclohexan-1-ol.

    Cyclohexanol: A structurally similar compound with different biological activities.

    Phenylcyclohexanol: Another related compound with distinct chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern and chiral nature, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-(4-tert-butylphenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h7-10,13,15,17H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAQVFCZCXSCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245393
Record name Cyclohexanol, 3-[4-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432678-75-5
Record name Cyclohexanol, 3-[4-(1,1-dimethylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432678-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 3-[4-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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